BenchChemオンラインストアへようこそ!

3-Methyl-4-phenyl-pyrrolidine-2,5-dione

Regioisomerism Succinimide SAR Anticonvulsant Research

Sourcing this exact 3-methyl-4-phenyl regioisomer (CAS 10137-40-3) is critical due to its distinct stereoelectronic profile and free N-H lactam, a feature absent in N-alkylated anticonvulsants like phensuximide. Its unique substitution topology prevents SAR extrapolation from other isomers, ensuring experimental reproducibility. This is the definitive reference standard for regioisomer-specific analytical method development and a versatile scaffold for novel N-functionalized library synthesis. Avoid generic mixtures to guarantee target engagement fidelity.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 10137-40-3
Cat. No. B2535222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-phenyl-pyrrolidine-2,5-dione
CAS10137-40-3
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCC1C(C(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c1-7-9(11(14)12-10(7)13)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,12,13,14)
InChIKeyBCLBGXKRVJVNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-phenyl-pyrrolidine-2,5-dione (CAS 10137-40-3): Procurement-Focused Structural and Physicochemical Profile


3-Methyl-4-phenyl-pyrrolidine-2,5-dione (CAS 10137-40-3) is a 3,4-disubstituted succinimide with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a regioisomer of the clinically used anticonvulsant phensuximide (1-methyl-3-phenylpyrrolidine-2,5-dione, CAS 86-34-0), differing in the position of the methyl and phenyl substituents on the pyrrolidine-2,5-dione core [1]. This positional isomerism fundamentally alters the compound's stereoelectronic properties, hydrogen-bonding capacity, and potential for target engagement compared to N‑substituted analogs, establishing it as a distinct chemical entity for research applications rather than a simple generic substitute.

Why 3-Methyl-4-phenyl-pyrrolidine-2,5-dione Cannot Be Replaced by Other C11H11NO2 Succinimide Isomers Without Experimental Validation


The pyrrolidine-2,5-dione (succinimide) scaffold is highly sensitive to substitution pattern: shifting a methyl or phenyl group from N‑1 to C‑3 or C‑4, or interchanging C‑3/C‑4 substituents, generates regioisomers with markedly different conformational preferences, metabolic liabilities, and target‑binding profiles [1]. In the anticonvulsant class, for example, phensuximide (N‑methyl, C3‑phenyl) and its C3‑methyl, C3‑phenyl analog show distinct efficacy and toxicity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models [1]. The target compound, 3-methyl-4-phenyl-pyrrolidine-2,5-dione, presents a unique substitution topology that prevents reliable extrapolation of biological or pharmacological properties from any other isomer. Therefore, sourcing the exact regioisomer is mandatory to ensure experimental reproducibility and valid structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Guide for 3-Methyl-4-phenyl-pyrrolidine-2,5-dione: How It Compares to Key Analogs


C3-Methyl, C4-Phenyl Substitution Pattern: A Distinct Topology from Anticonvulsant Succinimides

The target compound bears a methyl group at C3 and a phenyl group at C4 of the pyrrolidine-2,5-dione ring. This contrasts directly with phensuximide, which has the methyl group on the nitrogen (N1) and the phenyl at C3 [1]. In SAR studies of succinimide anticonvulsants, moving substituents from nitrogen to the carbon skeleton profoundly impacts potency, sodium channel (NaV1.2) blocking activity, and toxicity profile [2]. The target compound thus represents a structurally distinct entry for exploring C3,C4-disubstituted SAR space that is inaccessible with N-alkylated analogs.

Regioisomerism Succinimide SAR Anticonvulsant Research

Molecular Weight and logP Differentiation Opportunities Based on Substitution Pattern

The molecular weight of 3-methyl-4-phenyl-pyrrolidine-2,5-dione is 189.21 g/mol , identical to its isomer phensuximide [1]. However, the relocation of the phenyl substituent from C3 to C4, while keeping the lactam N–H free, is predicted to alter the compound's lipophilicity and hydrogen‑bonding capacity relative to N‑methylated analogs. Although no experimentally measured logP or PSA values are publicly available for the target compound, the free N–H lactam present in this regioisomer (as opposed to the N‑methyl group in phensuximide) constitutes a critical difference for computational ADMET modeling and medicinal chemistry design [2].

Physicochemical Properties Drug-likeness CNS Penetration

Anticonvulsant Screening Data Gap: Lack of Published Head-to-Head Biological Comparison

While closely related 3,3‑disubstituted pyrrolidine-2,5-diones have demonstrated anticonvulsant activity in the MES and scPTZ models with ED50 values ranging from 30 to >100 mg/kg i.p. in mice [1], no published study has evaluated 3-methyl-4-phenyl-pyrrolidine-2,5-dione in these or any other in vivo seizure models. Consequently, no quantitative potency differentiation (e.g., ED50, TD50, protective index) can be established against ethosuximide, phensuximide, or any other succinimide anticonvulsant. This evidence gap represents both a risk and an opportunity for procurement: the compound is a blank slate for novel SAR exploration, but its biological behavior cannot be predicted from isomer data.

Anticonvulsant Activity MES Test scPTZ Seizure Model

Recommended Research Applications for 3-Methyl-4-phenyl-pyrrolidine-2,5-dione Based on Structural Differentiation


Structure–Activity Relationship (SAR) Exploration of C3,C4-Disubstituted Succinimides

The compound's unique C3‑methyl, C4‑phenyl topology makes it a valuable core scaffold for synthesizing libraries of 3,4‑disubstituted pyrrolidine-2,5-diones. Its free N–H lactam permits further N‑functionalization (e.g., Mannich bases, N‑aryl/alkyl derivatives) to probe SAR in anticonvulsant, antidepressant, or analgesic assays without interference from an existing N‑substituent [1]. This differentiates it from N‑methylated analogs like phensuximide, where the N‑position is already blocked and cannot be diversified.

Computational Drug Design and Pharmacophore Modeling of Succinimide-Based CNS Agents

The presence of an unsubstituted N–H lactam in 3-methyl-4-phenyl-pyrrolidine-2,5-dione provides a hydrogen‑bond donor that is absent in N‑alkylated succinimides such as phensuximide [2]. This feature can be exploited in structure‑based drug design to establish key hydrogen‑bond interactions with target proteins (e.g., sodium channels, carbonic anhydrase isoforms). Accurate physicochemical parameterization requires the correct isomer; substituting it with an N‑methylated analog would yield misleading docking and ADMET predictions.

Reference Standard for Regioisomeric Purity in Analytical Method Development

Given that 3-methyl-4-phenyl-pyrrolidine-2,5-dione shares the molecular formula C11H11NO2 with phensuximide and other succinimide isomers [3], it serves as a critical reference standard for developing HPLC, GC‑MS, or NMR methods capable of distinguishing regioisomers in reaction monitoring, impurity profiling, or forensic analysis. Procurement of the exact CAS 10137-40-3 ensures method specificity that cannot be achieved with generic 'phenylsuccinimide' mixtures.

Novel Mechanism-of-Action Studies in Epilepsy and Neuropathic Pain Models

Although no direct in vivo data exist for this compound, its structural divergence from clinically validated anticonvulsant succinimides (e.g., ethosuximide, phensuximide) positions it as a candidate for phenotypic screening in seizure and pain models to identify new mechanisms of action. The absence of prior biological annotation (blank slate) is itself a differentiating factor for procurement when the research goal is to discover first-in-class activity rather than replicate known pharmacology [4].

Quote Request

Request a Quote for 3-Methyl-4-phenyl-pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.